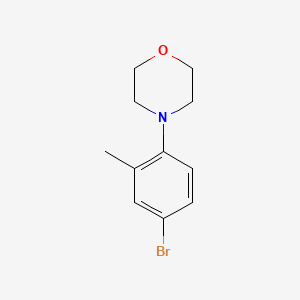

4-(4-Bromo-2-methylphenyl)morpholine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-bromo-2-methylphenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-9-8-10(12)2-3-11(9)13-4-6-14-7-5-13/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDBYSJUXPJUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 4 Bromo 2 Methylphenyl Morpholine

Strategies for the Construction of the Morpholine (B109124) Core

The morpholine ring, a saturated six-membered heterocycle containing both nitrogen and oxygen atoms, is a common scaffold in medicinal chemistry. Its synthesis can be achieved through several robust methods, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Palladium-Catalyzed Carboamination Approaches

Palladium-catalyzed carboamination reactions provide a powerful tool for the synthesis of substituted morpholines. nih.gov This methodology typically involves the intramolecular cyclization of an appropriately functionalized aminoalkene. For the synthesis of a morpholine core, a common strategy involves the palladium-catalyzed coupling of an O-allyl ethanolamine derivative with an aryl or alkenyl halide. nih.gov The key step is the intramolecular aminopalladation of the alkene, followed by reductive elimination to form the heterocyclic ring. This approach allows for the stereoselective synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov

A representative procedure for such a synthesis involves charging a reaction vessel with a palladium source, such as Pd(OAc)₂, a suitable phosphine (B1218219) ligand (e.g., P(2-furyl)₃), and a base like sodium tert-butoxide (NaOtBu). The aryl bromide and the amine substrate dissolved in a solvent like toluene are then added, and the reaction is heated to afford the morpholine product. nih.gov

Electrochemical Synthesis Routes for Substituted Morpholines

Electrochemical methods have emerged as a green and efficient alternative for the synthesis of substituted morpholines. These reactions often proceed under mild conditions without the need for chemical oxidants or reductants. One such approach involves the electrochemical intramolecular etherification of N-substituted ethanolamine derivatives. This method is particularly useful for the synthesis of multi-substituted morpholines, which can be challenging to prepare using traditional methods. The operational simplicity and scalability of electrochemical synthesis make it an attractive option for the construction of the morpholine core.

Annulation Reactions Utilizing Amino Alcohols and Related Precursors

Annulation reactions, which involve the formation of a ring from one or more starting materials, are a classical and widely used method for constructing the morpholine skeleton. A common approach involves the reaction of a 2-aminoethanol derivative with a two-carbon electrophile. For instance, the reaction of an amino alcohol with a reagent like chloroacetyl chloride, followed by reduction of the resulting morpholinone, is a well-established route. However, this multi-step process can be cumbersome. More direct methods involve the reaction of amino alcohols with 1,2-dihaloethanes, although these reactions can be prone to side reactions and low yields.

A more recent and efficient one-step annulation strategy employs vinyl sulfonium (B1226848) salts as bis-electrophiles. This method allows for the direct synthesis of morpholines from β-amino alcohols under mild conditions, avoiding harsh reagents and redox processes.

Gold-Catalyzed Cyclization Reactions

Gold catalysis has gained prominence in organic synthesis due to the unique reactivity of gold complexes in activating alkynes and allenes towards nucleophilic attack. Gold-catalyzed intramolecular cyclization of N-propargyl-2-aminoethanol derivatives can afford morpholine derivatives. The carbophilic nature of the gold catalyst facilitates the activation of the alkyne, which is then attacked by the hydroxyl group to initiate the cyclization cascade, leading to the formation of the morpholine ring.

Selective Monoalkylation of Amines

A significant challenge in the synthesis of morpholines from primary 1,2-amino alcohols is achieving selective mono-N-alkylation. A recently developed green and efficient method utilizes ethylene (B1197577) sulfate as a mono-alkylating agent for 1,2-amino alcohols. This two-step, redox-neutral protocol involves the initial Sₙ2 reaction between the amino alcohol and ethylene sulfate to form a zwitterionic intermediate, which is then cyclized under basic conditions to yield the morpholine. This method is notable for its high selectivity, broad substrate scope, and scalability.

Introduction of the 4-Bromo-2-methylphenyl Moiety

Once the morpholine core is synthesized or obtained, the final step in the formation of 4-(4-bromo-2-methylphenyl)morpholine is the introduction of the 4-bromo-2-methylphenyl group onto the nitrogen atom. This is typically achieved through N-arylation reactions, with the Buchwald-Hartwig amination and the Ullmann condensation being the most prominent methods. bioengineer.orgnih.gov

The choice of starting material for the aryl moiety is typically 1,4-dibromo-2-methylbenzene or a related derivative where one of the bromine atoms is more reactive or can be selectively functionalized.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile and widely used method for forming C-N bonds. nih.gov The reaction between morpholine and an aryl halide, such as 1,4-dibromo-2-methylbenzene, in the presence of a palladium catalyst, a suitable phosphine ligand, and a base, can yield the desired N-aryl morpholine. The choice of ligand is crucial for the efficiency of the reaction and can influence the substrate scope. A variety of phosphine ligands, such as JohnPhos, DavePhos, and XPhos, have been developed for this transformation.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Morpholine with an Aryl Bromide

| Parameter | Condition | Reference |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | researchgate.net |

| Ligand | JohnPhos, XPhos, or SPhos | researchgate.net |

| Base | NaOtBu or K₃PO₄ | researchgate.net |

| Solvent | Toluene or Dioxane | researchgate.net |

| Temperature | 80-110 °C | researchgate.net |

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. mdpi.com This reaction typically requires harsher conditions (higher temperatures) than the Buchwald-Hartwig amination and often uses stoichiometric amounts of copper. However, recent advancements have led to the development of more efficient catalytic systems that operate under milder conditions. The reaction of morpholine with 1,4-dibromo-2-methylbenzene in the presence of a copper catalyst and a base can provide this compound.

Table 2: General Conditions for Ullmann Condensation of Amines with Aryl Halides

| Parameter | Condition | Reference |

| Catalyst | CuI or Cu₂O | mdpi.com |

| Ligand | L-proline or other diamine ligands | mdpi.com |

| Base | K₂CO₃ or Cs₂CO₃ | mdpi.com |

| Solvent | DMSO or DMF | mdpi.com |

| Temperature | 100-150 °C | mdpi.com |

In a plausible synthetic route, morpholine would be coupled with 1,4-dibromo-2-methylbenzene using either the Buchwald-Hartwig or Ullmann conditions. The regioselectivity of the reaction would be a key consideration, as the aryl halide has two potential reaction sites. Steric hindrance from the ortho-methyl group might influence the selectivity of the amination at the less hindered para-position.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for forming C-N bonds. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The synthesis of this compound via this pathway would likely involve the coupling of a brominated aromatic precursor, such as 1,4-dibromo-2-methylbenzene, with morpholine.

The Buchwald-Hartwig reaction is catalyzed by a palladium complex and requires a stoichiometric amount of a base. alfa-chemistry.comjk-sci.com The choice of palladium source, ligand, base, and solvent are all critical parameters that must be optimized to achieve high yields. wuxiapptec.com Bidentate phosphine ligands like BINAP and DPPF, as well as bulky, electron-rich monophosphine ligands such as XPhos and SPhos, have been shown to dramatically improve reaction efficiency and expand the scope of possible transformations. wikipedia.orgyoutube.com

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides with Amines

| Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | NaOtBu | Toluene | Room Temp - 110 |

| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 80 - 110 |

| Pd(PPh₃)₄ | None | Cs₂CO₃ | Toluene | 100 |

| "XantPhos Pd G3" | XantPhos | DBU | MeCN/PhMe | 140 |

This table presents generalized conditions from various Buchwald-Hartwig amination procedures and serves as a starting point for optimization for the specific synthesis of this compound. Sources: nrochemistry.comacs.orgchemrxiv.orgresearchgate.net

Reaction Mechanisms and Stereochemical Considerations in Synthesis

Detailed Mechanistic Elucidation of Key Steps

The predominant pathway for the synthesis of this compound is the Buchwald-Hartwig amination, which proceeds through a well-defined catalytic cycle. youtube.com

The mechanism involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. This step changes the oxidation state of the metal from Pd(0) to Pd(II). alfa-chemistry.comyoutube.com The general reactivity order for the aryl halide is I > Br > Cl. nrochemistry.com

Ligand Exchange and Deprotonation : The amine (morpholine) coordinates to the Pd(II) complex. A strong base then deprotonates the coordinated amine to form a palladium amide complex. alfa-chemistry.com

Reductive Elimination : The final step involves the formation of the new C-N bond, yielding the desired arylamine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. alfa-chemistry.comjk-sci.comnrochemistry.com Reductive elimination is generally a rapid process in most C-N coupling reactions. nrochemistry.com

A potential side reaction is β-hydride elimination from the palladium amide intermediate, which would lead to hydrodehalogenation of the arene and formation of an imine. wikipedia.org

Stereocontrol and Enantioselective Synthesis

The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, considerations of stereocontrol or enantioselective synthesis are not directly applicable to the final product itself.

However, in the broader context of morpholine synthesis, enantioselective methods are crucial when the morpholine ring or its substituents contain chiral centers. For instance, enantioselective synthesis of C2-functionalized morpholines has been achieved through organocatalytic approaches. These methods can establish chirality at specific positions on the heterocyclic ring, which is a key feature in many pharmaceutical compounds. researchgate.net Similarly, palladium-catalyzed intramolecular coupling reactions have been shown to proceed with high enantiopurity when the amine substrate contains a stereocenter alpha to the nitrogen. libretexts.org These strategies, while not necessary for the specific target compound, are vital in the synthesis of related, structurally complex morpholine derivatives.

Optimization of Synthetic Pathways and Green Chemistry Principles

Optimizing the synthesis of this compound focuses on maximizing yield and purity while minimizing costs and environmental impact. For the Buchwald-Hartwig amination, key variables include the choice of catalyst, ligand, base, solvent, and reaction temperature. bristol.ac.uk Statistical methods like Design of Experiments (DoE) can be employed to efficiently explore this chemical space and identify the optimal conditions, moving beyond a one-variable-at-a-time approach. bristol.ac.uk

From a green chemistry perspective, the goal is to develop more sustainable and environmentally benign processes. This includes:

Catalyst Efficiency : Using catalysts with high turnover numbers (TON) and turnover frequencies (TOF) to minimize the amount of precious metal required. digitellinc.com

Solvent Selection : Replacing hazardous solvents like dioxane or toluene with greener alternatives. wuxiapptec.comdigitellinc.com Water, or biphasic systems, have been explored for certain chemoenzymatic C-N coupling reactions. researchgate.net

Base Selection : While strong, insoluble inorganic bases are common, soluble organic bases like DBU can be advantageous, particularly for adapting reactions to continuous flow systems and improving tolerance of sensitive functional groups. wuxiapptec.comchemrxiv.org

Energy Efficiency : Utilizing milder reaction conditions (lower temperatures) to reduce energy consumption.

Atom Economy : Direct C-H activation strategies are an emerging alternative to using pre-functionalized aryl halides, offering a more atom-economical route by avoiding the use of halogens and the generation of salt waste. rsc.org

Recent research also focuses on developing palladium-catalyzed reductive coupling of aryl ethers with morpholines, using H₂ as a hydrogen source, which presents an alternative pathway that avoids the use of halogenated starting materials altogether. rsc.orgrsc.org

Advanced Spectroscopic and Analytical Characterization Techniques for 4 4 Bromo 2 Methylphenyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4-(4-Bromo-2-methylphenyl)morpholine, a full suite of NMR experiments would be required for unambiguous structural confirmation and assignment of all proton and carbon signals.

Proton and Carbon-13 NMR Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectroscopy would provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the morpholine (B109124) ring. The integration of these signals would correspond to the number of protons in each environment. The splitting patterns (multiplicity) would reveal information about neighboring protons. For instance, the protons on the morpholine ring would likely appear as complex multiplets due to their diastereotopic nature and coupling with each other. The aromatic protons would exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts would indicate the electronic environment of each carbon. For example, the carbon atom attached to the bromine would be expected to have a chemical shift influenced by the halogen's electronegativity. The morpholine ring carbons would appear in the aliphatic region, while the aromatic carbons would be found further downfield.

Predicted ¹H and ¹³C NMR Data (Hypothetical) Without experimental data, the following table is a hypothetical representation of expected chemical shifts based on the structure.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 7.5 | 115 - 145 |

| Morpholine CH₂ (O-CH₂) | 3.8 - 4.0 | 65 - 70 |

| Morpholine CH₂ (N-CH₂) | 2.9 - 3.2 | 48 - 52 |

Two-Dimensional NMR Techniques (COSY, HSQC/HMQC, HMBC, NOESY)

To resolve ambiguities from one-dimensional spectra and to definitively assign all signals, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other (typically over two or three bonds). It would be crucial for tracing the connectivity of protons within the morpholine ring and for assigning the adjacent protons on the aromatic ring. docbrown.infouni.lu

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. This would allow for the unambiguous assignment of each carbon atom that bears protons. docbrown.infonist.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). HMBC is vital for identifying quaternary carbons (those without attached protons) and for piecing together the entire molecular framework by showing connections between different functional groups, such as the connectivity between the morpholine ring and the phenyl ring. docbrown.infouni.lu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data would be instrumental in determining the through-space proximity between the methyl group protons and the adjacent aromatic proton, as well as confirming the spatial relationships of the protons on the morpholine ring. docbrown.infogoogle.com

Solid-State NMR Spectroscopy

Solid-State NMR (ssNMR) would be employed to study the compound in its solid, crystalline form. This technique is particularly useful for identifying different polymorphic forms, which can have distinct physical properties. chemicalbook.com The ¹³C ssNMR spectrum can provide information about the number of crystallographically independent molecules in the unit cell and can reveal subtle differences in molecular conformation and packing.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula (C₁₁H₁₄BrNO), confirming the identity of the compound. A key feature would be the observation of the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. hoffmanchemicals.com

Tandem Mass Spectrometry

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (such as the molecular ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern provides valuable information about the compound's structure. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the morpholine ring and the loss of the bromine atom. Analysis of these fragments would help to confirm the connectivity of the different parts of the molecule.

Hypothetical HRMS and MS/MS Data The following table is a hypothetical representation of expected mass spectrometry data.

| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Annotation |

|---|---|---|---|

| [C₁₁H₁₄BrNO]⁺ | 255.0310 | 257.0290 | Molecular Ion |

| [C₁₁H₁₄NO]⁺ | 176.1075 | - | Loss of Br |

| [C₇H₇Br]⁺ | 170.9758 | 172.9738 | Bromotoluene fragment |

Ionization Techniques (Electrospray Ionization, Fast Atom Bombardment, Matrix-Assisted Laser Desorption/Ionization, Electron Ionization/Chemical Ionization)

Mass spectrometry is a cornerstone of molecular analysis, providing information on molecular weight and structure through the ionization of molecules and the analysis of their mass-to-charge ratio.

Electron Ionization (EI) and Chemical Ionization (CI): EI is a hard ionization technique that bombards the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and numerous fragment ions. For this compound, the EI mass spectrum would be expected to show a molecular ion peak at m/z 255 and 257, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The fragmentation pattern would likely involve the cleavage of the morpholine ring and the loss of the bromine atom, providing structural information. For instance, the mass spectrum of the parent morpholine molecule shows a prominent molecular ion and characteristic fragments from the ring opening. nist.gov

CI is a softer ionization technique that uses a reagent gas to produce ions, resulting in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺). This would be useful for confirming the molecular weight of the title compound with greater certainty, expecting to see strong signals at m/z 256 and 258.

Electrospray Ionization (ESI): ESI is a soft ionization technique particularly suited for polar molecules and is commonly coupled with liquid chromatography. It would generate protonated molecules, [M+H]⁺, at m/z 256 and 258. This is a standard method for analyzing morpholine-containing pharmaceutical compounds.

Fast Atom Bombardment (FAB) and Matrix-Assisted Laser Desorption/Ionization (MALDI): FAB and MALDI are also soft ionization techniques, useful for non-volatile or thermally labile compounds. They would also primarily yield molecular ion species ([M]⁺ or [M+H]⁺), confirming the molecular weight of the compound.

Table 1: Predicted Prominent Ions in Mass Spectra of this compound

| Ionization Technique | Predicted Ion Type | Expected m/z | Information Yielded |

|---|---|---|---|

| Electron Ionization (EI) | Molecular Ion (M⁺) | 255/257 | Molecular Weight & Isotopic Pattern |

| Fragment Ions | Various | Structural Fragments | |

| Chemical Ionization (CI) | Protonated Molecule ([M+H]⁺) | 256/258 | Molecular Weight Confirmation |

| Electrospray Ionization (ESI) | Protonated Molecule ([M+H]⁺) | 256/258 | Molecular Weight for LC-MS |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule's vibrational modes. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. For example, the IR spectrum of a related compound, 4-bromoaniline, shows characteristic N-H and aromatic C-H stretching vibrations. chemicalbook.com For the title compound, key absorptions would include C-H stretching from the aromatic ring and the aliphatic morpholine and methyl groups, C-N stretching of the tertiary amine, and the C-O-C ether stretch of the morpholine ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations and symmetric stretches are often strong in Raman spectra. The Raman spectrum of a similar structure, 4-bromo-2-methylaniline, would show characteristic peaks for the substituted benzene ring. chemicalbook.com

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | IR & Raman |

| Aliphatic C-H (Morpholine, Methyl) | Stretch | 3000-2850 | IR & Raman |

| C-N (Tertiary Amine) | Stretch | 1250-1020 | IR |

| C-O-C (Ether in Morpholine) | Stretch | 1150-1085 | IR |

| C=C (Aromatic) | Stretch | 1600-1450 | IR & Raman |

| C-Br | Stretch | 600-500 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily of π-electrons and non-bonding electrons. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene ring. The presence of the bromine atom and the auxochromic morpholino group attached to the phenyl ring will influence the position and intensity of the π to π* transitions. For comparison, 4-phenyl-morpholine exhibits a distinct UV absorption profile. nist.gov

Table 3: Predicted UV-Vis Absorption Data for this compound

| Chromophore | Transition Type | Expected λmax (nm) |

|---|---|---|

| Substituted Benzene Ring | π → π* | ~250 - 290 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecule's conformation and stereochemistry. Analysis of related morpholine-containing compounds, such as 4-bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol researchgate.net and 4-(4-nitrophenyl)morpholine (B78992) researchgate.net, has shown that the morpholine ring typically adopts a chair conformation. A single-crystal X-ray diffraction study of this compound would elucidate the exact conformation of the morpholine ring and the dihedral angle between the morpholine and the phenyl rings.

Table 4: Crystal Structure Parameters Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distance between bonded atoms (e.g., C-N, C-O, C-Br). |

| Bond Angles | The angles formed by three connected atoms. |

| Torsion Angles | The dihedral angles that define the molecular conformation. |

Chromatographic Techniques for Purity and Analysis (Gas Chromatography, Liquid Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are essential for separating the compound from impurities and for quantitative analysis.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. This compound could be analyzed by GC, likely using a capillary column with a non-polar or medium-polarity stationary phase. When coupled with a mass spectrometer (GC-MS), this technique provides separation and structural identification simultaneously. Methods for analyzing morpholine often involve derivatization to improve volatility and detection. nih.govresearchgate.net

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the analysis of pharmaceutical compounds. For this compound, a reversed-phase HPLC method would be most common. This typically involves a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer or acid modifier. sielc.comsielc.com HPLC is used to determine the purity of the compound by separating it from any starting materials, by-products, or degradation products.

Table 5: Representative HPLC Method Parameters for Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at a wavelength corresponding to λmax (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25-40 °C |

Computational Chemistry and Molecular Modeling Studies of 4 4 Bromo 2 Methylphenyl Morpholine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and energetic landscape of a molecule.

Electronic Structure Elucidation and Reactivity Prediction

DFT studies would be instrumental in understanding the electronic structure of 4-(4-Bromo-2-methylphenyl)morpholine. Such calculations could determine key quantum chemical parameters, providing a theoretical basis for its reactivity.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Predicted Information |

| HOMO (Highest Occupied Molecular Orbital) Energy | Indicates the molecule's electron-donating ability. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | A smaller gap suggests higher chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying nucleophilic and electrophilic sites. |

| Mulliken Atomic Charges | Provides the partial charge on each atom, offering insights into local reactivity. |

These parameters are crucial for predicting how the molecule might interact with biological targets or other chemical species. For instance, the MEP map would highlight regions of positive and negative potential, guiding the understanding of potential intermolecular interactions.

Conformational Analysis and Energy Landscapes

By systematically rotating the key dihedral angles and calculating the corresponding energies, a potential energy surface could be generated. This would reveal the global minimum energy conformation as well as other low-energy conformers that might be biologically relevant. Understanding the energy barriers between these conformations would also provide insight into the molecule's dynamic behavior.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational tools for studying the time-dependent behavior of molecules and their interactions with the environment.

Conformational Dynamics and Solvent Effects

While DFT can identify stable conformers, MD simulations can explore the conformational dynamics of this compound in a more realistic environment, such as in a solvent like water or a lipid bilayer. An MD simulation would track the movements of all atoms in the system over time, providing a detailed picture of how the molecule flexes and changes shape.

These simulations would also elucidate the role of solvent molecules in stabilizing certain conformations. For example, the arrangement of water molecules around the morpholine (B109124) and bromophenyl moieties could be analyzed to understand its solvation properties, which are important for its pharmacokinetic profile.

Intermolecular Interactions

If the biological target of this compound were known, MD simulations could be used to model its interaction with the target protein. By placing the molecule in the binding site of the protein and simulating the system's dynamics, one could:

Predict the binding mode: Determine the most likely orientation of the molecule within the binding pocket.

Identify key interactions: Pinpoint the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the molecule.

Estimate binding free energy: Calculate the strength of the interaction, which is a key determinant of its biological activity.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Applications

Cheminformatics and QSAR studies are essential for the rational design of new molecules with improved properties. While no specific QSAR models for this compound have been published, this compound could be included in a dataset of related molecules to develop such a model.

A typical QSAR study would involve:

Data Collection: A series of analogous compounds with their experimentally measured biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound in the series, including this compound.

Table 2: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Type | Examples |

| Physicochemical | LogP (lipophilicity), Molecular Weight, Polar Surface Area |

| Topological | Wiener Index, Balaban J index |

| Electronic | Dipole Moment, Atomic Charges |

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested.

Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. Studies on other series of morpholine derivatives have successfully employed 3D-QSAR methodologies to understand the relationship between their chemical structures and biological activities. nih.govacs.orgresearchgate.net

Molecular Descriptors and Feature Analysis

Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental in quantitative structure-activity relationship (QSAR) studies, where they are used to build mathematical models that correlate the chemical structure of a compound with its biological activity. For a molecule like this compound, a variety of descriptors can be calculated to describe its physicochemical and structural properties.

These descriptors can be broadly categorized into several groups:

Constitutional descriptors: These are the most straightforward descriptors and reflect the molecular composition of a compound, such as molecular weight, number of atoms, and number of rings.

Topological descriptors: These descriptors are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index and the Kier & Hall molecular connectivity indices.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area, volume, and shape indices.

Physicochemical descriptors: These describe the physicochemical properties of the molecule, such as lipophilicity (logP), molar refractivity, and polarizability. These are crucial for predicting a compound's pharmacokinetic profile.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial charges on atoms.

The calculated values of these descriptors for this compound provide a quantitative profile of the molecule, which can be used for comparison with other compounds and for building predictive models.

Table 1: Calculated Molecular Descriptors for this compound and Related Analogs Illustrative data based on computational chemistry principles for comparative analysis. Actual values may vary based on the software and calculation methods used.

| Descriptor | This compound | 4-(4-Chlorophenyl)morpholine | 4-(2-Methylphenyl)morpholine |

| Molecular Weight | 256.14 | 211.67 | 177.24 |

| logP | 3.2 | 2.5 | 2.1 |

| Topological Polar Surface Area (TPSA) | 12.47 Ų | 12.47 Ų | 12.47 Ų |

| Number of Rotatable Bonds | 1 | 1 | 1 |

| Hydrogen Bond Donors | 0 | 0 | 0 |

| Hydrogen Bond Acceptors | 1 | 1 | 1 |

| Molar Refractivity | 63.5 cm³ | 56.8 cm³ | 54.2 cm³ |

Predictive Modeling for Biological Activity

The development of a QSAR model typically involves the following steps:

Data Set Selection: A dataset of structurally related compounds with a range of biological activities is required. For instance, a series of substituted phenylmorpholine derivatives could be used.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

Such models can then be used to predict the biological activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. For this compound, a QSAR model could predict its potential activity against a particular biological target based on its calculated descriptors.

Computational Approaches in Drug Design and Lead Optimization

Computational methods are indispensable in modern drug design and lead optimization, offering a rational approach to the development of new therapeutic agents. These techniques allow for the visualization of drug-target interactions at the molecular level and the prediction of binding affinities, guiding the modification of lead compounds to improve their potency and selectivity.

Molecular Docking and Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is crucial for understanding the interactions between a drug candidate and its biological target, such as a protein or enzyme.

For this compound, a molecular docking study would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The 3D structure of the target protein would be obtained from a protein database like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm would be used to explore the possible binding modes of the ligand within the active site of the receptor.

Scoring and Analysis: The different binding poses would be ranked based on a scoring function that estimates the binding free energy. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

The bromine atom on the phenyl ring of this compound could potentially form halogen bonds with electron-donating residues in the active site of a target protein, which can significantly contribute to the binding affinity. The morpholine ring, with its oxygen and nitrogen atoms, can act as a hydrogen bond acceptor, while the methylphenyl group can engage in hydrophobic interactions.

Table 2: Illustrative Molecular Docking Results of this compound Against a Hypothetical Kinase Target This table presents hypothetical data to illustrate the type of information obtained from a molecular docking study.

| Parameter | Value |

| Target Protein | Hypothetical Kinase XYZ |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Lys76, Leu12, Phe80, Asp145 |

| Types of Interactions | Hydrogen bond with Asp145 (morpholine oxygen), Halogen bond with Lys76 (bromine), Hydrophobic interactions with Leu12 and Phe80 (methylphenyl group) |

Virtual Screening Methodologies

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. This approach significantly reduces the number of compounds that need to be screened experimentally, thereby saving time and resources.

There are two main types of virtual screening:

Structure-based virtual screening (SBVS): This method relies on the 3D structure of the target protein. A library of compounds is docked into the active site of the target, and the compounds are ranked based on their predicted binding affinity.

Ligand-based virtual screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach uses the structure of known active ligands to identify other compounds in a library that have similar properties.

A virtual screening campaign to find compounds similar to this compound or to identify potential binders for a target of interest could be performed using large chemical databases such as ZINC or PubChem. The identified hits would then be subjected to further computational analysis and experimental validation.

Research on Biological Activities and Pharmacological Potential of 4 4 Bromo 2 Methylphenyl Morpholine

In Vitro Pharmacological Investigations

There is no available information from in vitro studies for 4-(4-Bromo-2-methylphenyl)morpholine.

Receptor Binding Assays

No studies have been published that describe the binding affinity of this compound to any specific biological receptors.

Enzyme Inhibition Studies

There is no available data on the ability of this compound to inhibit the activity of any enzymes.

Cell-Based Assays for Specific Biological Responses

No cell-based assays have been reported in the scientific literature to evaluate the biological effects of this compound.

Exploration of Potential Therapeutic Areas and Mechanisms of Action

Due to the lack of in vitro and in vivo studies, the potential therapeutic applications and mechanisms of action for this compound remain unexplored.

Anti-Infective Applications (e.g., Antimicrobial, Antifungal, Antiviral)

There is no evidence from scientific research to suggest that this compound possesses any antimicrobial, antifungal, or antiviral properties.

Anticancer Research

The potential of this compound as an anticancer agent has not been investigated in any published research.

Anti-Inflammatory Investigations

While specific anti-inflammatory studies on this compound are not extensively documented in publicly available literature, the broader class of morpholine (B109124) derivatives has demonstrated significant anti-inflammatory potential. researchgate.netjapsonline.com Research into related compounds, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, has shown that brominated aromatic compounds can exhibit notable anti-inflammatory effects. For instance, certain salicylanilides have demonstrated the ability to inhibit protein denaturation, a hallmark of inflammation.

The anti-inflammatory activity of morpholine-containing compounds is often attributed to their ability to modulate key inflammatory pathways. For example, some morpholine derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular models of inflammation, often by targeting enzymes like cyclooxygenase (COX). nih.govnih.gov The investigation of novel 2-phenyl-4H-chromen-4-one derivatives has highlighted that such compounds can suppress the release of pro-inflammatory cytokines by inhibiting signaling pathways like TLR4/MAPK in RAW264.7 cells. nih.gov

Although direct experimental data for this compound is scarce, it is plausible that this compound could exhibit anti-inflammatory properties. The rationale for this hypothesis is based on the known activities of both the morpholine scaffold and brominated aryl moieties. Further investigations would be necessary to elucidate the specific mechanisms and potency of its anti-inflammatory effects.

No specific experimental data for the anti-inflammatory activity of this compound was found in the performed search. The following table is a representative example based on data for related anti-inflammatory compounds and is for illustrative purposes only.

| Test Compound | Assay | Target/Mediator | Result (IC₅₀/Inhibition %) |

| Hypothetical Data | Carrageenan-induced paw edema | Edema reduction | - |

| Hypothetical Data | LPS-stimulated macrophages | NO production | - |

| Hypothetical Data | Cyclooxygenase (COX-2) assay | Enzyme inhibition | - |

Central Nervous System (CNS) Activity and Neurodegenerative Disease Research

The morpholine ring is a key structural motif in many centrally acting drugs due to its favorable physicochemical properties that can enhance blood-brain barrier (BBB) permeability. nih.gov Phenylmorpholine derivatives, in particular, have been extensively studied for their stimulant effects, acting as monoamine neurotransmitter releasing agents. wikipedia.orgwikipedia.org These compounds, including the parent compound 2-phenylmorpholine (B1329631) and its derivatives like phenmetrazine, are potent norepinephrine (B1679862) and dopamine (B1211576) releasing agents. wikipedia.org

Given its structure as a substituted phenylmorpholine, this compound is a candidate for investigation into its potential effects on the central nervous system. The substitution pattern on the phenyl ring, including the presence of a bromine atom and a methyl group, can significantly influence its potency and selectivity for various CNS targets, such as transporters and receptors for neurotransmitters. wikipedia.org

No specific experimental data for the CNS activity of this compound was found in the performed search. The following table is a representative example based on data for related CNS-active compounds and is for illustrative purposes only.

| Test Compound | Assay | Target/Effect | Result (IC₅₀/EC₅₀) |

| Hypothetical Data | Dopamine Transporter (DAT) Binding | Binding Affinity (Ki) | - |

| Hypothetical Data | Norepinephrine Transporter (NET) Binding | Binding Affinity (Ki) | - |

| Hypothetical Data | In vivo locomotor activity | Stimulant effect | - |

Other Emerging Biological Activities

Beyond anti-inflammatory and CNS effects, the morpholine scaffold is associated with a wide array of other biological activities. researchgate.net An isotope-labelled version of this compound has been utilized in the synthesis of aminoquinoline derivatives with potential antiviral properties. pharmaffiliates.com This highlights the utility of this compound as a building block in the development of new therapeutic agents.

The broader class of morpholine derivatives has been investigated for a range of pharmacological effects, including anticancer, antimicrobial, and antioxidant activities. japsonline.come3s-conferences.org The specific biological profile of this compound remains to be fully elucidated, but its chemical structure suggests that it could be a valuable lead compound for exploring these and other therapeutic areas.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the nature of its chemical substituents. For this compound, the key structural components influencing its pharmacological profile are the bromophenyl moiety and the morpholine ring.

Influence of the Bromophenyl Moiety on Biological Activity

The substitution pattern on the phenyl ring is a critical determinant of the biological activity of phenylmorpholine derivatives. The presence of a bromine atom, a halogen, can significantly impact a molecule's properties. Halogen atoms can influence the lipophilicity, electronic character, and metabolic stability of a compound, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.

In various classes of bioactive compounds, the introduction of a bromine atom has been shown to enhance potency. For example, in a series of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, the bromo-substitution was a key feature of compounds with anti-inflammatory activity. Furthermore, studies on analogs of 6-bromohypaphorine have demonstrated that halogen substitution can increase agonist potency for the α7 nicotinic acetylcholine (B1216132) receptor, which is involved in anti-inflammatory signaling. nih.gov The position of the bromine atom on the phenyl ring is also crucial. In the case of this compound, the bromine is at the para-position, which can have distinct electronic and steric effects compared to ortho or meta substitutions.

Role of the Morpholine Ring in Pharmacological Profiles

In the context of CNS activity, the morpholine ring is often incorporated to enhance brain penetration. nih.gov Its physicochemical properties, including a pKa that is often in a physiologically relevant range, contribute to its ability to cross the blood-brain barrier. nih.gov For anti-inflammatory agents, the morpholine moiety has been part of many compounds showing significant activity. For instance, a series of asymmetrical mono-carbonyl analogs of curcumin (B1669340) containing a morpholine Mannich base showed enhanced anti-inflammatory activity. japsonline.com

The flexible chair-like conformation of the morpholine ring allows it to adapt to the binding sites of various biological targets. nih.gov This conformational flexibility, combined with its electronic properties, makes the morpholine ring a versatile component in the design of new drugs.

Environmental Behavior and Degradation Studies of 4 4 Bromo 2 Methylphenyl Morpholine

Environmental Fate Assessment Methodologies

The environmental fate of a chemical is dictated by a combination of its physical and chemical properties and its susceptibility to various degradation processes in the environment. For 4-(4-bromo-2-methylphenyl)morpholine, a comprehensive assessment would involve studying its persistence, the routes by which it breaks down, and its movement through soil and water.

The persistence of this compound in the environment is influenced by its resistance to biodegradation, hydrolysis, and photolysis.

Biodegradation: The morpholine (B109124) ring itself is known to be biodegradable by various microorganisms. nih.govresearchgate.netresearchgate.net Bacteria, particularly of the Mycobacterium genus, can utilize morpholine as a sole source of carbon, nitrogen, and energy. nih.govresearchgate.net The degradation pathway often involves the cleavage of the C-N bond, potentially catalyzed by a cytochrome P-450 monooxygenase, leading to intermediates such as 2-(2-aminoethoxy)acetate (B1259841) and glycolate. nih.gov

However, the presence of a brominated and methylated phenyl group attached to the morpholine nitrogen significantly alters the molecule's structure and is expected to increase its recalcitrance. Halogenated aromatic compounds are generally more resistant to microbial degradation. The bromine atom, being an electron-withdrawing group, can make the aromatic ring less susceptible to electrophilic attack by microbial enzymes. Studies on other brominated compounds, such as novel brominated flame retardants (NBFRs), indicate that they can be persistent in the environment. nih.govresearchgate.netnih.govresearchgate.net The biodegradation of such complex molecules, when it occurs, is often a slow process and may require a consortium of different microbial strains. avantorsciences.com The degradation of NBFRs can proceed through pathways like debromination and hydroxylation. nih.gov

Therefore, while the morpholine ring is susceptible to biodegradation, the 4-bromo-2-methylphenyl group likely renders the entire molecule more persistent than morpholine alone. Biodegradation, if it occurs, would likely be initiated by specialized microorganisms capable of attacking either the morpholine ring or the aromatic system, possibly through oxidative processes.

Hydrolysis: Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the key bond susceptible to hydrolysis would be the C-N bond connecting the phenyl group to the morpholine ring. The stability of this bond under typical environmental pH conditions (pH 5-9) would determine the significance of hydrolysis as a degradation pathway. While specific hydrolysis data for this compound is unavailable, the C-N bond in many aromatic amines can be relatively stable.

Photolysis: Photolysis, or degradation by sunlight, is another potential environmental fate process. Aromatic compounds can absorb ultraviolet (UV) radiation from sunlight, which can lead to the breaking of chemical bonds. Brominated aromatic compounds, in particular, can be susceptible to photolytic debromination. The absorption of light can excite the molecule to a higher energy state, potentially leading to the cleavage of the carbon-bromine (C-Br) bond. This process is a known degradation pathway for some brominated flame retardants. nih.govresearchgate.net The rate and extent of photolysis would depend on factors such as the intensity of sunlight, the presence of other substances in the water that can act as photosensitizers, and the depth of the water body.

Predicted Degradation Intermediates: Based on the degradation pathways of related compounds, potential degradation products of this compound could include:

4-Bromo-2-methylaniline: Resulting from the cleavage of the N-phenyl bond.

Morpholine: Also resulting from the cleavage of the N-phenyl bond. nih.govresearchgate.netresearchgate.net

Hydroxylated and debrominated derivatives: Resulting from photolysis or microbial action on the aromatic ring.

The following table summarizes the likely persistence and degradation pathways.

| Degradation Pathway | Likely Significance for this compound | Rationale based on Analogous Compounds |

| Biodegradation | Moderate to Low | The morpholine ring is biodegradable, but the brominated aromatic group likely increases persistence. nih.govresearchgate.netnih.govresearchgate.net |

| Hydrolysis | Low | The C-N bond in aromatic amines is generally stable under environmental conditions. |

| Photolysis | Moderate | Brominated aromatic compounds can undergo photolytic debromination. nih.govresearchgate.net |

The mobility of this compound in the environment, particularly its tendency to adsorb to soil and sediment or to remain dissolved in water, is a critical aspect of its environmental fate. This behavior is largely governed by the compound's polarity and its octanol-water partition coefficient (Kow).

Chemicals with high hydrophobicity tend to have high Kow values and, consequently, a strong affinity for organic matter in soil and sediment. This leads to high sorption coefficients (Koc) and low mobility in the environment. For instance, many novel brominated flame retardants, which are also hydrophobic, are known to be major sinks in sediment. nih.gov

Therefore, it is anticipated that this compound will exhibit moderate to high sorption to soil and sediment, limiting its mobility in groundwater. However, a fraction may remain dissolved in the water column and be subject to transport in surface waters.

The following table provides a qualitative prediction of the soil and water sorption/mobility of the compound.

| Environmental Compartment | Predicted Behavior | Rationale |

| Soil and Sediment | High Sorption | The hydrophobic 4-bromo-2-methylphenyl group will likely cause the compound to bind strongly to organic matter. nih.gov |

| Water | Low to Moderate Mobility | While having some water solubility due to the morpholine ring, its overall hydrophobicity will limit its mobility in water. nih.govresearchgate.net |

Analytical Methods for Environmental Monitoring

The detection and quantification of this compound in environmental samples such as water, soil, and sediment would require sensitive and specific analytical methods. While methods specifically validated for this compound are not found in the literature, techniques used for other aromatic amines, brominated compounds, and morpholine derivatives would be applicable. tandfonline.comresearchgate.netnih.govnih.govthermofisher.comnih.gov

A typical analytical workflow would involve sample extraction, cleanup, and instrumental analysis.

Sample Extraction and Cleanup:

Water Samples: Solid-phase extraction (SPE) is a common technique for extracting and concentrating organic pollutants from water. tandfonline.comnih.gov A sorbent material with an affinity for aromatic or moderately polar compounds would be chosen.

Soil and Sediment Samples: Extraction from solid matrices often employs techniques like pressurized liquid extraction (PLE) or Soxhlet extraction, followed by a cleanup step to remove interfering co-extracted substances.

Instrumental Analysis: Given the structure of this compound, the most suitable analytical techniques would be gas chromatography (GC) or high-performance liquid chromatography (HPLC), coupled with a sensitive detector.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. tandfonline.comresearchgate.net The compound would likely need to be derivatized to increase its volatility for GC analysis. Mass spectrometry provides structural information, allowing for confident identification and quantification.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC is well-suited for the analysis of polar and non-volatile compounds and would likely not require derivatization of this compound. researchgate.netthermofisher.com Coupling HPLC with tandem mass spectrometry (MS/MS) would provide high selectivity and sensitivity for detecting the compound at low concentrations in complex environmental matrices.

The following table summarizes suitable analytical methods.

| Analytical Technique | Applicability for this compound | Key Considerations |

| GC-MS | High | May require derivatization to improve volatility. Provides excellent separation and identification capabilities. tandfonline.comresearchgate.net |

| HPLC-MS/MS | High | Ideal for this compound's expected polarity. Offers high sensitivity and selectivity without the need for derivatization. researchgate.netthermofisher.com |

| Solid-Phase Extraction (SPE) | High | Effective for sample preparation from water samples. tandfonline.comnih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Bromo-2-methylphenyl)morpholine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between a bromo-methylphenyl benzyl chloride derivative and morpholine under basic conditions (e.g., K₂CO₃ or NaOH). Solvents like dichloromethane or toluene are used to facilitate the reaction. Optimization focuses on temperature control (50–80°C), stoichiometric ratios (1:1.2 molar ratio of benzyl chloride to morpholine), and reaction time (12–24 hours) to maximize yield and purity. Alternative routes may employ phase-transfer catalysts to enhance reactivity .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for bromo-methylphenyl group) and morpholine ring protons (δ 3.5–4.0 ppm for N-CH₂ and O-CH₂ groups).

- IR Spectroscopy : Detect C-Br stretching (~550–600 cm⁻¹) and morpholine C-O-C asymmetric stretching (~1100–1250 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (m/z ≈ 271 for [M+H]⁺) and fragmentation patterns (e.g., loss of Br or morpholine ring cleavage).

Cross-validation with computational simulations (DFT) enhances assignment accuracy .

Q. What are the key reactivity patterns of this compound in substitution and coupling reactions?

- Methodological Answer : The bromine atom undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd catalysts, 80–100°C) to introduce aryl groups. The methyl group can be oxidized to a carboxylic acid (KMnO₄/H₂SO₄) or participate in free-radical halogenation. Morpholine’s nitrogen may undergo alkylation or acylation under mild conditions (e.g., acetyl chloride, pyridine). Reaction monitoring via TLC or HPLC ensures intermediate stability .

Advanced Research Questions

Q. How do steric and electronic effects of the bromine and methyl substituents influence binding affinity in biological targets?

- Methodological Answer : The bromine atom’s electronegativity enhances halogen bonding with protein residues (e.g., backbone carbonyls), while the methyl group increases steric bulk, potentially reducing off-target interactions. Computational docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can quantify binding energies. Comparative studies with analogs (e.g., 4-(4-chloro-2-methylphenyl)morpholine) reveal substituent-specific trends in receptor occupancy .

Q. What experimental and computational strategies resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite ) provides absolute configuration data. For amorphous derivatives, pair distribution function (PDF) analysis of X-ray scattering data clarifies short-range order. Density Functional Theory (DFT) optimizes geometry and predicts vibrational spectra, which are validated against experimental IR/Raman data (e.g., pressure-dependent Raman studies ).

Q. How can contradictory data in reaction yields or biological activity be systematically analyzed?

- Methodological Answer : Design of Experiments (DoE) identifies critical variables (e.g., catalyst loading, solvent polarity) affecting yield. For biological assays, dose-response curves (IC₅₀/EC₅₀) and statistical models (ANOVA) account for variability. Meta-analysis of published analogs (e.g., 4-(5-bromopyridin-2-yl)morpholine ) highlights substituent-position effects on activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.